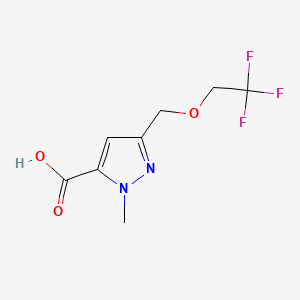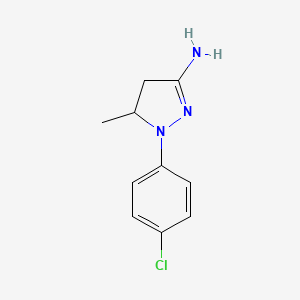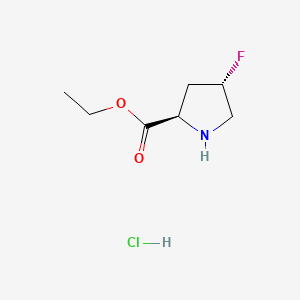
Methyl (S)-2-amino-2-(1H-indol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-amino-2-(1H-indol-3-yl)acetate is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl (S)-2-amino-2-(1H-indol-3-yl)acetate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For this compound, the synthesis might involve the reaction of an appropriate indole precursor with methyl chloroformate and an amine under controlled conditions .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal catalysts, such as palladium or copper, are frequently used in these processes to facilitate the formation of the indole ring . The use of continuous flow reactors can also improve the scalability and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-2-amino-2-(1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into indoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxindoles, and indolines, which can have significant biological and pharmacological activities .
Applications De Recherche Scientifique
Methyl (S)-2-amino-2-(1H-indol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in studies related to cell signaling and enzyme inhibition.
Medicine: This compound has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl (S)-2-amino-2-(1H-indol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: An essential amino acid with an indole ring structure.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone involved in growth and development
Uniqueness
Methyl (S)-2-amino-2-(1H-indol-3-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group, in particular, allows for easy modification and derivatization, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)10(12)8-6-13-9-5-3-2-4-7(8)9/h2-6,10,13H,12H2,1H3/t10-/m0/s1 |
Clé InChI |
BFIGWERHCJBNBJ-JTQLQIEISA-N |
SMILES isomérique |
COC(=O)[C@H](C1=CNC2=CC=CC=C21)N |
SMILES canonique |
COC(=O)C(C1=CNC2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride](/img/structure/B13899297.png)
![9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13899301.png)
![6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride](/img/structure/B13899322.png)




![2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13899358.png)
![Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate](/img/structure/B13899360.png)
